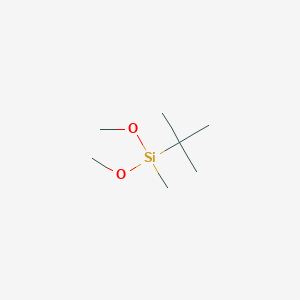

Tert-butyl-dimethoxy-methylsilane

Description

Properties

CAS No. |

18293-81-7 |

|---|---|

Molecular Formula |

C7H18O2Si |

Molecular Weight |

162.3 g/mol |

IUPAC Name |

tert-butyl-dimethoxy-methylsilane |

InChI |

InChI=1S/C7H18O2Si/c1-7(2,3)10(6,8-4)9-5/h1-6H3 |

InChI Key |

NETBVGNWMHLXRP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[Si](C)(OC)OC |

Canonical SMILES |

CC(C)(C)[Si](C)(OC)OC |

Synonyms |

(1,1-dimethylethyl)dimethoxymethyl-Silane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Structural and Physical Properties

The table below highlights key structural and physical differences between tert-butyltrimethoxysilane and related silanes:

Key Observations :

- Electron-Withdrawing Groups : Methoxy groups (in tert-butyltrimethoxysilane) increase hydrolysis susceptibility compared to dimethyl or diphenyl variants .

- Steric Effects : Bulky substituents like diphenyl (e.g., in ) or tert-butyl slow hydrolysis, enhancing stability during synthetic reactions .

- Functionalization : Iodine or stannyl groups (e.g., ) enable cross-coupling reactions, while dienyl groups () facilitate cycloadditions.

tert-Butyltrimethoxysilane

- Hydrolysis: Reacts readily with water to form silanols, useful for creating hydrophilic surfaces .

- Surface Modification: Used to functionalize silica nanoparticles or glass substrates due to its three reactive methoxy groups.

tert-Butyl(3-iodopropoxy)dimethylsilane

- Alkylation : The iodoalkoxy chain participates in nucleophilic substitutions, enabling carbon-carbon bond formation.

- Steric Protection : The tert-butyl and methyl groups shield the silicon center, improving selectivity in multi-step syntheses.

tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane

- Aromatic Coupling : The iodine atom on the aromatic ring facilitates Suzuki-Miyaura or Ullmann couplings, making it valuable in pharmaceutical synthesis.

tert-Butyl-dimethyl-(tributylstannylmethoxy)silane

- Stille Coupling : The tributylstannyl group acts as a transmetallation agent in palladium-catalyzed reactions.

Stability and Handling

- Hydrolytic Stability : tert-Butyltrimethoxysilane is moisture-sensitive and requires anhydrous storage , whereas diphenyl-substituted analogs (e.g., ) exhibit greater air stability.

- Thermal Stability : Silanes with aromatic groups (e.g., ) tolerate higher temperatures during reactions compared to aliphatic variants.

Q & A

Basic Experimental Design: What are the optimal synthetic routes for tert-butyl-dimethoxy-methylsilane?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution or silylation reactions. A common approach involves reacting tert-butyldimethylsilyl chloride with methanol under controlled conditions. For example:

- Reagents: Sodium methoxide (NaOMe), tert-butyldimethylsilyl chloride, methanol.

- Conditions: Anhydrous environment, 0–5°C, 6–12 hours .

- Purification: Column chromatography (hexane/ethyl acetate) or distillation under reduced pressure.

Key Considerations:

- Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 9:1).

- Avoid excess methanol to prevent byproduct formation (e.g., hydrolysis to silanol).

Basic Characterization: How to distinguish this compound from structurally similar silanes?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR:

- GC-MS: Retention time and fragmentation patterns (e.g., m/z 178 [M⁺]) differentiate it from analogs like tert-butyl-trimethoxysilane .

Advanced Reactivity Analysis: How does this compound perform in palladium-catalyzed cross-coupling reactions compared to halogenated analogs?

Methodological Answer:

Unlike halogenated analogs (e.g., tert-butyl-(4-iodobutoxy)dimethylsilane ), this compound is not typically used in cross-coupling due to the absence of a reactive leaving group. However, its methoxy groups can participate in transsilylation reactions:

- Example Reaction: Transsilylation with Grignard reagents (RMgX) to form silicon-carbon bonds.

- Catalysts: Copper(I) iodide or palladium complexes.

- Key Limitation: Lower reactivity compared to iodinated silanes in Suzuki-Miyaura couplings .

Advanced Regioselectivity: How do steric effects influence the silylation efficiency of this compound in complex substrates?

Methodological Answer:

The bulky tert-butyl group imposes steric hindrance, favoring silylation at less hindered sites (e.g., primary alcohols over secondary alcohols).

- Case Study: In carbohydrate chemistry, this compound selectively protects primary hydroxyl groups of sugars (e.g., ribose derivatives) under mild conditions (DMAP catalyst, room temperature) .

- Optimization: Use polar aprotic solvents (e.g., DMF) to enhance solubility and reaction rates .

Advanced Data Contradiction: How to resolve discrepancies in reported reactivity of this compound across studies?

Methodological Answer:

Contradictions often arise from variations in reaction conditions or impurities. Follow these steps:

Reproduce Baseline Conditions: Verify reported methods (e.g., solvent purity, catalyst loading).

Control Experiments: Test for trace water (hydrolyzes silane) or residual acids (induce premature cleavage).

Comparative Analysis: Contrast with analogs (e.g., tert-butyl-chloro-dimethylsilane) to isolate steric vs. electronic effects .

Example: Conflicting yields in transsilylation reactions may stem from residual moisture; use molecular sieves or rigorous drying protocols .

Advanced Application: Can this compound act as a protecting group in multi-step organic syntheses?

Methodological Answer:

Yes, its stability under acidic and basic conditions makes it ideal for temporary protection:

- Deprotection: Use tetrabutylammonium fluoride (TBAF) in THF (0°C to room temperature) .

- Case Study: In oligonucleotide synthesis, this compound protects 5'-hydroxyl groups during phosphoramidite coupling, enabling automated solid-phase synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.